Cas no 1214899-87-2 (1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole)

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronate ester-functionalized heterocyclic compound with significant utility in synthetic chemistry. The tetrahydro-2H-pyran (THP) protecting group enhances stability, while the dioxaborolane moiety facilitates Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation. This compound is particularly valuable in pharmaceutical and materials science research due to its compatibility with diverse reaction conditions and its role as a versatile intermediate. The steric and electronic properties of the boronate ester improve selectivity in coupling reactions, making it a preferred choice for constructing complex molecular architectures. Its stability under standard handling conditions further enhances its practicality in laboratory applications.
1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole structure
1214899-87-2 structure
Product Name:1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole
CAS No:1214899-87-2
MF:C18H25BN2O3
MW:328.213704824448
CID:4823815
Update Time:2025-10-29

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole
    • 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
    • 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole
    • Inchi: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-9-15-14(11-13)20-12-21(15)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3
    • InChI Key: JBHDISPQXCBZAY-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC3=C(C=2)N=CN3C2CCCCO2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 328.196
  • Monoisotopic Mass: 328.196
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.5

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM205929-1g
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
1214899-87-2 97%
1g
$958 2023-11-22
Alichem
A069003662-100mg
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
1214899-87-2 97%
100mg
$421.00 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761983-1g
1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole
1214899-87-2 98%
1g
¥6703.00 2024-08-09

Additional information on 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole

Recent Advances in the Study of 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole (CAS: 1214899-87-2)

In recent years, the compound 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole (CAS: 1214899-87-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic acid derivative has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule drugs. The unique structural features of this compound, including the tetrahydro-2H-pyran and dioxaborolane moieties, contribute to its versatility in chemical transformations and biological activity.

Recent studies have focused on the application of this compound in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in drug discovery. Researchers have demonstrated its efficacy as a boron-containing building block for the synthesis of complex heterocyclic scaffolds, which are often found in bioactive molecules. The stability and reactivity of the dioxaborolane group under various reaction conditions make it an attractive choice for medicinal chemists seeking to optimize drug candidates.

One of the most notable applications of 1214899-87-2 has been in the development of targeted cancer therapies. Several research groups have utilized this compound as a precursor for the synthesis of potent and selective kinase inhibitors. In particular, its incorporation into benzimidazole-based structures has yielded compounds with improved pharmacokinetic properties and enhanced target binding affinity. Recent preclinical studies have shown that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines, with some candidates advancing to early-stage clinical trials.

The mechanism of action for these derivatives typically involves the inhibition of key signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway. Structural optimization studies have revealed that modifications to the tetrahydro-2H-pyran ring can significantly influence the compound's selectivity profile and metabolic stability. These findings have important implications for the design of next-generation targeted therapies with improved efficacy and reduced side effects.

Beyond oncology applications, recent research has explored the potential of 1214899-87-2 in other therapeutic areas. Its boronic acid functionality has been leveraged in the development of proteasome inhibitors for the treatment of autoimmune diseases and neurodegenerative disorders. Additionally, the compound's ability to form stable complexes with various biomolecules has opened new avenues for diagnostic applications and imaging probes in biomedical research.

As the field continues to evolve, researchers are investigating novel synthetic routes to improve the scalability and cost-effectiveness of producing 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole. Recent advances in flow chemistry and catalytic methods have shown promise in addressing these challenges, potentially enabling broader access to this valuable building block for drug discovery programs worldwide.

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